molecular formula C12H24ClNO B2380167 C12H24ClNO CAS No. 140136-50-1

C12H24ClNO

Cat. No.: B2380167
CAS No.: 140136-50-1
M. Wt: 233.78
InChI Key: POABEHRAJDINTC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C12H24ClNO 2-Chloro-N,N-bis(3-methylbutyl)acetamide . This compound is an acetamide derivative and is characterized by the presence of a chloro group and two 3-methylbutyl groups attached to the nitrogen atom. It is a synthetic organic compound used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-N,N-bis(3-methylbutyl)acetamide can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While the compound itself is relatively stable, the 3-methylbutyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Major Products:

    Hydrolysis: Yields carboxylic acid and amine.

    Substitution: Yields various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N,N-bis(3-methylbutyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(3-methylbutyl)acetamide involves its interaction with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the chloro group in 2-Chloro-N,N-bis(3-methylbutyl)acetamide makes it more reactive in nucleophilic substitution reactions compared to similar compounds without the chloro group.
  • The two 3-methylbutyl groups provide steric hindrance, affecting the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABEHRAJDINTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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